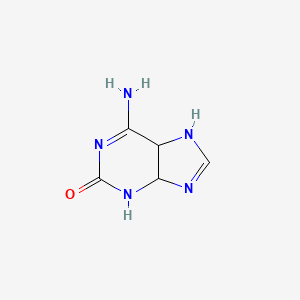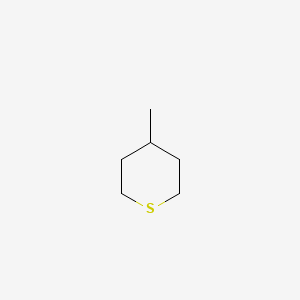
5-(tert-Butyl)-4-ethoxybenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)-4-ethoxybenzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a tert-butyl group and an ethoxy group attached to a benzene ring, along with two amino groups at the 1 and 3 positions. Aromatic amines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-4-ethoxybenzene-1,3-diamine typically involves the nitration of 4-ethoxy-1-tert-butylbenzene, followed by reduction of the nitro groups to amino groups. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired diamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-4-ethoxybenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
5-(tert-Butyl)-4-ethoxybenzene-1,3-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-4-ethoxybenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. For example, the amino groups can form hydrogen bonds with target proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-2,6-diaminotoluene: Similar structure with tert-butyl and amino groups but lacks the ethoxy group.
4-Ethoxy-1,3-diaminobenzene: Similar structure with ethoxy and amino groups but lacks the tert-butyl group.
2,4-Diaminotoluene: Contains amino groups but lacks both tert-butyl and ethoxy groups.
Uniqueness
5-(tert-Butyl)-4-ethoxybenzene-1,3-diamine is unique due to the presence of both tert-butyl and ethoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
5-tert-butyl-4-ethoxybenzene-1,3-diamine |
InChI |
InChI=1S/C12H20N2O/c1-5-15-11-9(12(2,3)4)6-8(13)7-10(11)14/h6-7H,5,13-14H2,1-4H3 |
InChI Key |
JSRPCWFTRUSENA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1N)N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride](/img/structure/B13113291.png)








